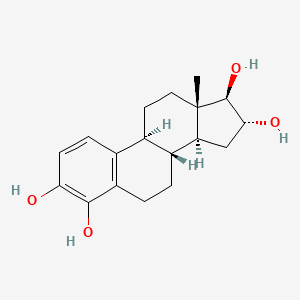

4-Hydroxyestriol

描述

Structure

3D Structure

属性

CAS 编号 |

60021-32-1 |

|---|---|

分子式 |

C18H24O4 |

分子量 |

304.4 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,16,17-tetrol |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-10-9-4-5-14(19)16(21)12(9)3-2-11(10)13(18)8-15(20)17(18)22/h4-5,10-11,13,15,17,19-22H,2-3,6-8H2,1H3/t10-,11-,13+,15-,17+,18+/m1/s1 |

InChI 键 |

KKXSCWWODCABHQ-OZPBLJIJSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4O)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4O)O |

规范 SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4O)O |

同义词 |

4-hydroxyestriol |

产品来源 |

United States |

Biosynthesis and Enzymatic Formation of 4 Hydroxyestriol

Precursor Substrates and Hydroxylation Specificity

4-Hydroxyestriol is a direct metabolite of the estrogen steroid hormone estriol (B74026). ontosight.ai Its biosynthesis involves the specific hydroxylation at the C-4 position of the estrogen's A-ring. oup.comoup.com More broadly, the class of catechol estrogens, which includes both 2-hydroxylated and 4-hydroxylated compounds, are formed from the primary estrogens, estradiol (B170435) (E2) and estrone (B1671321) (E1), through the catalytic action of cytochrome P450 (CYP) enzymes. nih.govpharmgkb.orgwikipedia.org The formation of this compound has been observed, and the compound has been detected in the urine of pregnant women. wikipedia.orgiiab.me

The hydroxylation pathways are quantitatively distinct; metabolism involving 2-hydroxylation is typically the dominant pathway in the liver, while 4-hydroxylation represents a more minor route in this organ, generally accounting for less than 15% of the 2-hydroxylation activity. oup.com However, the relative rates of 2- and 4-hydroxyestrogen synthesis can vary depending on the specific substrate and the tissue where the metabolism occurs. nih.gov

Cytochrome P450 Enzyme Isoforms Catalyzing 4-Hydroxylation

The metabolic conversion of estrogens into their hydroxylated metabolites is catalyzed by various isoforms of the cytochrome P450 enzyme system. nih.govwikipedia.org While several isoforms can participate in estrogen hydroxylation, they exhibit different specificities for the position of hydroxylation (C-2 vs. C-4) and have distinct patterns of tissue expression.

Research has consistently identified Cytochrome P450 1B1 (CYP1B1) as the principal enzyme responsible for the 4-hydroxylation of estrogens. aacrjournals.orgresearchgate.net It specifically and predominantly catalyzes the 4-hydroxylation of estradiol. nih.govoup.com Studies using expressed human CYP1B1 have confirmed that it is a catalytically efficient estradiol 4-hydroxylase. nih.gov This isoform is considered a key enzyme in the production of 4-hydroxy metabolites, which are implicated in estrogen-induced carcinogenesis due to their ability to generate free radicals through redox cycling. nih.govnih.govresearchgate.net In contrast to other CYPs that primarily produce 2-hydroxyestrogens, CYP1B1's unique specificity makes it a critical determinant in the local formation of 4-hydroxyestrogens in target tissues. nih.govoup.com

While CYP1B1 is the primary 4-hydroxylase, other CYP isoforms also contribute to the formation of 4-hydroxyestrogens, though often as a secondary activity to their primary function of 2-hydroxylation.

CYP1A1 : This enzyme has high activity for 2-hydroxylation but also demonstrates the ability to catalyze 4-hydroxylation. nih.govoup.com When estrone is the substrate, CYP1A1 forms 4-hydroxyestrone (B23518), although 2-hydroxyestrone (B23517) remains the major metabolite. oup.com

CYP1A2 : As a major hepatic enzyme, CYP1A2 shows the highest activity for the 2-hydroxylation of both estradiol and estrone. oup.comtaylorandfrancis.com However, it also possesses considerable activity for 4-hydroxylation, estimated to be between 9% and 13% of its 2-hydroxylation activity. oup.comtaylorandfrancis.comtaylorandfrancis.com

CYP3A4 : This isoform, highly abundant in the liver, has strong catalytic activity towards the formation of 2-hydroxyestradiol (B1664083), followed by 4-hydroxyestradiol (B23129). nih.govoup.com It is believed to play a significant role in the 4-hydroxylation of estradiol within the liver. oup.comresearchgate.net

CYP3A5 : This enzyme exhibits distinct catalytic activity for both 2- and 4-hydroxylation of estrogens. oup.comtaylorandfrancis.com Notably, CYP3A5 has been reported to have an unusually high ratio of 4- to 2-hydroxylation activity for both estradiol and estrone. taylorandfrancis.com

| CYP Isoform | Primary Hydroxylation Activity | Secondary Hydroxylation Activity | Key References |

|---|---|---|---|

| CYP1B1 | 4-Hydroxylation | 2-Hydroxylation | nih.govoup.comnih.gov |

| CYP1A1 | 2-Hydroxylation | 4-Hydroxylation | nih.govoup.com |

| CYP1A2 | 2-Hydroxylation | 4-Hydroxylation | oup.comtaylorandfrancis.comtaylorandfrancis.com |

| CYP3A4 | 2-Hydroxylation | 4-Hydroxylation | oup.comnih.govoup.com |

| CYP3A5 | 2- and 4-Hydroxylation | N/A | oup.comtaylorandfrancis.com |

Role of CYP1B1 in 4-Hydroxylation

Tissue-Specific Expression and Activity of 4-Hydroxylases

The physiological impact of estrogen metabolism is heavily influenced by the tissue-specific expression of the various CYP enzymes. The location of these enzymes determines where specific metabolites, such as this compound, are formed.

CYP1B1 : This enzyme is characteristically expressed in extrahepatic tissues. nih.gov It is found in steroid-responsive tissues, including the breast, uterus, ovary, and prostate, but is typically not expressed or is found at very low levels in the liver. nih.govescholarship.org This localized expression is significant, as it allows for the on-site production of 4-hydroxyestrogens in tissues that are targets for estrogen action and carcinogenesis. nih.gov

CYP1A1 : Similar to CYP1B1, CYP1A1 is primarily an extrahepatic enzyme. nih.govmdpi.com It is found in tissues such as the lung, kidney, and placenta, with low expression levels in the liver. mdpi.commdpi.com

CYP1A2 : In contrast to CYP1A1 and CYP1B1, CYP1A2 is one of the most highly expressed cytochrome P450 enzymes in the human liver, constituting about 13-15% of the total CYP content. mdpi.commdpi.com Its expression is predominantly hepatic. oup.com

CYP3A4 : This is the most abundant CYP enzyme in the human liver and is also expressed in the intestine. ualberta.capeerj.com Its presence in the liver makes it a major contributor to the systemic metabolism of estrogens. oup.com

CYP3A5 : The expression of CYP3A5 is polymorphic, meaning it varies significantly among individuals due to genetic differences. ualberta.ca In individuals with the active gene variant, CYP3A5 can be a major contributor to total CYP3A content and activity in the liver. ualberta.cawashington.edu

| CYP Isoform | Primary Tissue Location(s) | Key References |

|---|---|---|

| CYP1B1 | Extrahepatic (Breast, Uterus, Ovary, Prostate) | nih.govnih.govescholarship.org |

| CYP1A1 | Extrahepatic (Lung, Kidney, Placenta) | nih.govmdpi.commdpi.com |

| CYP1A2 | Hepatic (Liver) | mdpi.commdpi.com |

| CYP3A4 | Hepatic (Liver), Intestine | ualberta.capeerj.com |

| CYP3A5 | Hepatic (Polymorphic Expression) | ualberta.cawashington.edu |

Metabolic Fate and Subsequent Transformations of 4 Hydroxyestriol

Phase I Oxidative Metabolism

Phase I metabolism of 4-hydroxyestriol is characterized by oxidative reactions that can lead to the formation of highly reactive molecules. This metabolic activation is a critical determinant of the compound's biochemical effects.

As a catechol estrogen, this compound possesses a dihydroxyphenyl structure that is susceptible to oxidation. rupahealth.com This oxidation, often catalyzed by cytochrome P450 enzymes or peroxidases, proceeds in a two-step process. oup.com First, a one-electron oxidation converts the catechol moiety into a highly unstable semiquinone radical. A subsequent one-electron oxidation transforms the semiquinone into a more stable, but highly electrophilic, o-quinone. taylorandfrancis.com

Specifically, this compound can be oxidized to form the corresponding 3,4-quinone. nih.govwalshmedicalmedia.com These estrogen quinones are reactive electrophiles capable of forming covalent bonds with cellular macromolecules. oup.comnih.gov Studies on the related 4-hydroxyestrone (B23518) have shown that the resulting quinone is considerably longer-lived than quinones derived from 2-hydroxyestrogens, which allows for greater potential for cellular interaction. nih.gov The formation of these quinones represents a significant metabolic pathway that competes with protective conjugation reactions. oup.com

Table 1: Oxidative Transformation of 4-Hydroxy Catechol Estrogens

| Precursor Compound | Intermediate | Final Product |

|---|---|---|

| This compound | This compound-3,4-semiquinone | This compound-3,4-quinone |

| 4-Hydroxyestradiol (B23129) | 4-Hydroxyestradiol-3,4-semiquinone | Estradiol-3,4-quinone (B1197220) rupahealth.com |

The catechol estrogen quinones and semiquinones can participate in a futile redox cycle. rupahealth.comnih.govoup.com In this process, the quinone is reduced back to a semiquinone or the original catechol by cellular reductases, such as NADPH-cytochrome P450 reductase, consuming reducing equivalents like NADPH. nih.govoup.comresearchgate.net The newly reduced catechol or semiquinone can then be re-oxidized, perpetuating the cycle.

During each turn of this cycle, molecular oxygen is reduced, leading to the formation of reactive oxygen species (ROS), including superoxide (B77818) anions, hydrogen peroxide (H₂O₂), and hydroxyl radicals. nih.govoup.commdpi.comrupahealth.com Research on catechol estrogen metabolites, including close structural analogs of this compound like 4-hydroxyestradiol and 4-hydroxyestrone, has demonstrated their ability to generate ROS in various breast epithelial cell lines. nih.govoup.com This process is dependent on the presence of reducing equivalents (NADPH) and is mediated by flavin-containing oxidoreductases. nih.govoup.com The generation of ROS through this mechanism can contribute to a state of oxidative stress within the cell. mdpi.com

Table 2: Kinetic Parameters for Hydrogen Peroxide (H₂O₂) Generation by Catechol Estrogens in MCF-7 Cell Lysates

| Catechol Estrogen | Apparent KM (µM) | Vmax (pmol H₂O₂/min/mg protein) |

|---|---|---|

| 4-Hydroxyestradiol | 2.29 | 6.42 |

| 4-Hydroxyestrone | 3.32 | 4.88 |

| 2-Hydroxyestradiol (B1664083) | 18.9 | 2.67 |

| 2-Hydroxyestriol | 11.2 | 3.42 |

Data adapted from studies on various catechol estrogens, demonstrating the general principle of ROS generation. oup.com

Formation of Reactive Catechol Estrogen Quinones and Semiquinones

Phase II Conjugation Pathways

Phase II metabolism consists of several conjugation pathways that generally serve to increase the water solubility of this compound and its metabolites, facilitating their detoxification and elimination.

A primary detoxification pathway for this compound is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). taylorandfrancis.comwikipedia.orgpharmgkb.org This reaction involves the transfer of a methyl group from the co-substrate S-adenosylmethionine (SAMe) to one of the hydroxyl groups of the catechol structure, forming 4-methoxyestriol. rupahealth.comrupahealth.com This methylation prevents the catechol from being oxidized to reactive quinones, effectively neutralizing its redox cycling potential. rupahealth.comrupahealth.com

Glucuronidation and sulfation are major Phase II conjugation reactions for estrogens and their metabolites. pharmgkb.orgontosight.ai this compound can undergo glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the molecule. pharmgkb.orgnih.gov Similarly, sulfotransferase (SULT) enzymes, particularly SULT1E1, can catalyze the addition of a sulfonate group. nih.govnih.gov

These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion via urine or bile. ontosight.ai Research has shown that metabolites of 4-hydroxyestrogens and their methylated counterparts are predominantly excreted as glucuronide conjugates. oup.com

If this compound is oxidized to its quinone form, the reactive electrophile can be detoxified by conjugation with the endogenous antioxidant glutathione (B108866) (GSH). oup.comoup.com This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), forms a stable thioether conjugate.

The initial glutathione conjugate is subsequently metabolized through a series of enzymatic steps. The glutamyl and glycinyl residues are cleaved, yielding a cysteine conjugate. oup.com This cysteine conjugate can then be acetylated to form an N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. oup.comoup.com Studies in hamsters have identified glutathione, cysteine, and N-acetylcysteine conjugates of 4-hydroxyestrogens in tissues and urine following administration of 4-hydroxyestradiol. oup.comoup.com In urine, the N-acetylcysteine conjugates were found to be the major thioether metabolites. oup.com

Table 3: Relative Levels of Thioether Conjugates and Methoxy (B1213986) Metabolites in Hamster Urine After 4-Hydroxyestradiol Administration

| Metabolite Type | Amount Detected (nmol) at 4 µmol dose |

|---|---|

| Thioether Conjugates (Cys + NAcCys) | 16.7 |

| Methoxy Catechol Estrogens | 9.8 |

This data from studies on 4-hydroxyestradiol illustrates the quantitative relationship between the oxidative (quinone) pathway and the methylation pathway. oup.com

Molecular and Cellular Mechanisms of 4 Hydroxyestriol Action

Interactions with Genetic Material

The genotoxicity of 4-hydroxyestrogens stems from their ability to be oxidized into highly reactive intermediates that can directly damage DNA, leading to mutations and genomic instability.

A primary mechanism of genotoxicity for 4-hydroxyestrogens is their metabolic conversion to catechol estrogen-3,4-quinones (CE-3,4-Q). oup.com These quinones are electrophilic and react readily with the purine (B94841) bases of DNA, particularly guanine (B1146940) and adenine. researchgate.net This reaction forms unstable DNA adducts, which are chemical modifications to the DNA structure. taylorandfrancis.com

The key characteristic of the adducts formed by CE-3,4-Q is their instability, which leads to the cleavage of the glycosyl bond connecting the purine base to the deoxyribose sugar backbone of DNA. nih.gov This process, known as depurination, results in the loss of the adducted base, creating an apurinic (AP) site in the DNA strand. oup.comscispace.com Such AP sites are highly mutagenic; if they are not repaired correctly before DNA replication, they can lead to the insertion of an incorrect base, causing permanent mutations. bslonline.orgbslonline.org

Research has identified specific depurinating adducts formed from the reaction of 4-hydroxyestrogens with DNA. These include:

4-OHE-1-N7Gua (re-action with Guanine): Formed by the reaction of the quinone with the N7 position of guanine. nih.govbslonline.org

4-OHE-1-N3Ade (reaction with Adenine): Formed by the reaction of the quinone with the N3 position of adenine. nih.govbslonline.orgbslonline.org

These depurinating adducts have been detected in various experimental models, including in vitro reactions with purified DNA, in cell cultures, and in vivo in the tissues of laboratory animals treated with 4-hydroxyestradiol (B23129). nih.govoup.com For instance, intramammary injection of 4-OHE2 or its quinone form into rats resulted in the formation of both 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade adducts. nih.govbslonline.org These findings provide strong evidence that the metabolic activation of 4-hydroxyestrogens to quinones leads to the formation of DNA adducts that can initiate cancer-causing mutations. oup.comnih.gov In contrast, the quinones derived from 2-hydroxylated estrogens tend to form more stable adducts that are less prone to depurination and are considered less harmful. researchgate.nettaylorandfrancis.com

Table 1: Key Depurinating DNA Adducts Formed by 4-Hydroxyestrogen Quinones

| Adduct Name | DNA Base Involved | Site of Attachment | Consequence |

|---|---|---|---|

| 4-OHE-1-N7Gua | Guanine | N7 position | Unstable adduct, leads to depurination |

| 4-OHE-1-N3Ade | Adenine | N3 position | Unstable adduct, leads to depurination |

This production of ROS can lead to oxidative DNA damage, including the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative stress, and the induction of DNA single- and double-strand breaks. bslonline.orgnih.govmdpi.com Studies have shown that treatment with 4-hydroxyestradiol can induce oxidative stress and apoptosis in human mammary epithelial cells. nih.gov In vivo, DNA single-strand breaks have been observed in the kidneys of hamsters treated with 4-hydroxyestradiol, an organ where this compound is known to be carcinogenic. scispace.com

The accumulation of these various forms of DNA damage—depurinating adducts, oxidized bases, and strand breaks—compromises the integrity of the genome. mdpi.com This can lead to larger-scale chromosomal damage, including aneuploidy (an abnormal number of chromosomes) and other chromosomal aberrations. oup.com Research has demonstrated that 4-hydroxyestradiol can cause genomic instability by weakening the function of the spindle-assembly checkpoint, a critical mechanism that ensures proper chromosome segregation during cell division. nih.gov This disruption can lead to errors in chromosome distribution, a hallmark of many cancers. nih.gov

Microsatellites are short, repetitive sequences of DNA that are distributed throughout the genome. colontown.org The length of these repeats is normally stable within an individual's DNA. colontown.org Microsatellite instability (MSI) is a condition characterized by the accumulation of errors, specifically insertions or deletions, in these repetitive sequences. nih.gov This hypermutable state is caused by a failure of the DNA mismatch repair (MMR) system, which is responsible for correcting errors that occur during DNA replication. colontown.orgnih.gov

Induction of DNA Damage and Genomic Instability

Modulation of Cellular Proliferation and Transformation

In addition to directly damaging genetic material, 4-hydroxyestrogens can influence cell fate by altering proliferation rates and inducing the transformation of normal cells into cancerous ones.

The effect of 4-hydroxyestrogens on cell proliferation has been investigated in various in vitro models, with results often depending on the cell type and the concentration of the compound. In some cancer cell lines, 4-hydroxyestrogens have been shown to stimulate growth. For example, 4-hydroxyestradiol can stimulate the proliferation of human breast cancer cells. taylorandfrancis.com

Studies on the MCF-7 human breast cancer cell line, which is estrogen receptor-positive, have shown that 4-hydroxyestradiol can produce a biphasic response: stimulating proliferation at lower concentrations and inhibiting it at very high pharmacological concentrations. hormonebalance.org In contrast, studies using human osteoblastic (bone-forming) cells found that 4-hydroxyestradiol significantly increased cell proliferation, whereas the parent compound, 17β-estradiol, had no effect at the tested concentrations. nih.gov Similarly, in human umbilical vein endothelial cells, 4-hydroxyestradiol was found to stimulate proliferation at certain concentrations. These findings suggest that 4-hydroxy metabolites can be potent mitogens, capable of stimulating cell division, which can contribute to tumor promotion by expanding populations of initiated cells. oup.com

Table 2: Summary of 4-Hydroxyestradiol Effects on Proliferation in Various Cell Models

| Cell Line / Type | Finding | Concentration Dependence |

|---|---|---|

| MCF-7 (Human Breast Cancer) | Stimulated proliferation. taylorandfrancis.comhormonebalance.org | Biphasic: stimulatory at low concentrations, inhibitory at high concentrations. hormonebalance.org |

| Human Osteoblasts | Significantly increased cell proliferation. nih.gov | Effective at high physiologic or pharmacologic dosages. nih.gov |

| Human Umbilical Vein Endothelial Cells | Stimulated proliferation. | Biphasic: stimulatory at low concentrations, inhibitory at high concentrations. |

| MCF-10F (Human Breast Epithelial) | Promotes growth of transformed cells. bslonline.org | Not specified. |

A critical step in carcinogenesis is the malignant transformation of normal cells, a process involving a series of genetic and epigenetic changes that lead to a cancerous phenotype. bslonline.org Multiple lines of evidence demonstrate that 4-hydroxyestradiol can induce this transformation. bslonline.orgnih.gov

In a key study using the non-cancerous human breast epithelial cell line MCF-10F, treatment with 4-hydroxyestradiol induced neoplastic transformation. bslonline.org This transforming ability underscores its role as a potential tumor initiator. bslonline.org Furthermore, experiments have shown that 4-hydroxyestradiol can induce tumorigenesis in animal models. nih.govresearchgate.net For example, 4-hydroxyestradiol was found to induce malignant transformation of breast cells and subsequent tumor formation in nude mice. nih.govresearchgate.net It has also been shown to be carcinogenic in the male Syrian golden hamster kidney and the mouse uterus. bslonline.orgoup.comoup.com The ability of 4-hydroxyestrogens to cause malignant transformation is consistent with their genotoxic properties, as the DNA mutations and genomic instability they cause are the foundational events that drive the transformation process. oup.comnih.gov

Impact on Cell Proliferation in In Vitro Models

Effects on Cellular Checkpoints and Drug Resistance

Research into the class of 4-hydroxy estrogens has revealed significant interactions with cellular processes that govern genomic stability and response to certain therapeutic agents. While much of this research has focused on the related and more extensively studied compound 4-hydroxyestradiol (4-OH-E2), the findings provide critical insights into the potential activities of 4-hydroxyestriol as a member of the same chemical family.

Attenuation of Spindle-Assembly Checkpoint Function

The spindle-assembly checkpoint (SAC) is a critical surveillance mechanism in the cell cycle that ensures the proper segregation of chromosomes during mitosis. It prevents the premature separation of sister chromatids until each one is correctly attached to the spindle apparatus. researchgate.net

Studies have demonstrated that the estrogen metabolite 4-hydroxyestradiol (4-OH-E2) can compromise the function of the SAC. researchgate.netnih.govnih.gov This interference with a crucial cell cycle checkpoint can contribute to genomic instability. researchgate.netnih.gov At a molecular level, exposure to 4-OH-E2 has been shown to affect the expression of key SAC-related proteins.

Table 1: Effect of 4-Hydroxyestradiol (4-OH-E2) on Spindle-Assembly Checkpoint (SAC) Related Gene Expression

| Gene | Protein Function | Effect of 4-OH-E2 | Source |

|---|---|---|---|

| CENPE | Kinetochore-associated motor protein involved in chromosome alignment. | Downregulation | researchgate.net |

| TTK | Dual-specificity protein kinase, a key component of the SAC signaling. | Downregulation | researchgate.net |

This data is based on research conducted on 4-hydroxyestradiol (4-OH-E2), a related 4-hydroxy estrogen metabolite.

Development of Resistance to Anti-microtubule Drugs

Anti-microtubule agents are a class of chemotherapy drugs that disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and inducing apoptosis in cancer cells. researchgate.netresearchgate.net Research has shown that the compromising of the spindle-assembly checkpoint by 4-hydroxyestradiol (4-OH-E2) can lead to resistance against these drugs. researchgate.netnih.govnih.gov

In studies using the breast epithelial cell line MCF10A, cells engineered to have high expression of 4-hydroxy metabolites (MCF10A-H) showed marked resistance to the anti-microtubule drug docetaxel. researchgate.netresearchgate.net The drug's ability to block the cell cycle was significantly less effective in these cells compared to the control cells. researchgate.netresearchgate.net This resistance is linked to the attenuated spindle-assembly checkpoint, which allows cells to bypass the mitotic arrest that would normally be induced by the drug. researchgate.net Furthermore, the related metabolite 4-hydroxyestrone (B23518) (4-OHE1) has also been found to confer resistance to docetaxel. wikipedia.org

Estrogen Receptor Interactions

As an estrogenic compound, this compound is defined by its interaction with estrogen receptors (ERs), which are key mediators of estrogen signaling in the body. ontosight.ai There are two primary types of nuclear estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which function as ligand-activated transcription factors. wikipedia.org

Binding Affinity and Mechanism with Estrogen Receptor Alpha (ERα) and Beta (ERβ)

This compound is characterized as a weak estrogen, possessing a lower binding affinity for estrogen receptors when compared to its parent compound, estriol (B74026). ontosight.ai Despite this, it can still produce estrogenic effects, particularly in tissues that have high concentrations of estrogen receptors. ontosight.ai

Different estrogenic compounds exhibit varied binding preferences for the two receptor subtypes. wikipedia.org For instance, estradiol (B170435) binds with high and roughly equal affinity to both ERα and ERβ, whereas estrone (B1671321) shows a preference for ERα, and estriol preferentially binds to ERβ. wikipedia.orgoup.com As a 4-hydroxylated catechol estrogen, this compound belongs to a group of metabolites considered to have potent estrogenic activity, which implies effective receptor interaction. rupahealth.com

Table 2: Relative Binding Affinities (RBA) of Select Estrogens for ERα and ERβ

| Ligand | Other Names | RBA for ERα (%) | RBA for ERβ (%) | Preferential Binding | Source |

|---|---|---|---|---|---|

| Estradiol | E2; 17β-Estradiol | 100 | 100 | Equal | wikipedia.org |

| Estrone | E1 | 16.39 | 6.5 | ERα | wikipedia.org |

| Estriol | E3; 16α-OH-17β-E2 | 12.65 | 19.35 | ERβ | wikipedia.org |

| This compound | - | Data not available | Data not available | - | |

Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (E2).

Nuclear Translocation of Estrogen Receptors

The canonical mechanism of action for estrogenic compounds involves the translocation of the estrogen receptor from the cytoplasm into the nucleus. wikipedia.org Upon binding of a ligand, such as this compound, to the receptor's ligand-binding domain, the receptor undergoes a conformational change. This change exposes a nuclear localization signal, which facilitates the receptor-ligand complex's movement into the nucleus. wikipedia.org Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) on the promoters of target genes, thereby modulating their transcription. wikipedia.org This process is fundamental to how this compound and other estrogens exert their genomic effects.

Interactions with Other Proteins and Enzymes

The biological activity of this compound is also modulated by its interactions with various enzymes involved in its synthesis and degradation. These enzymatic processes determine the local concentration and potential effects of the metabolite in different tissues.

This compound is formed as a metabolite of estriol through the action of cytochrome P450 (CYP) enzymes, which catalyze hydroxylation reactions. ontosight.ai Specifically, the enzyme CYP1B1 is known to be highly expressed in estrogen target tissues and is responsible for the 4-hydroxylation of estrogens like estradiol and estrone. researchgate.netrupahealth.comresearchgate.net

Once formed, catechol estrogens like this compound are primarily metabolized by the enzyme Catechol-O-methyltransferase (COMT). rupahealth.comoup.commdpi.com This enzyme catalyzes the methylation of the catechol group, converting the hydroxyestrogens into less reactive methoxy (B1213986) derivatives. rupahealth.comresearchgate.net This methylation is a critical detoxification step, as unmetabolized 4-hydroxyestrogens can be oxidized into reactive quinones that may cause cellular damage. rupahealth.comresearchgate.net Catechol estrogens can also act as competitive inhibitors of COMT, potentially affecting the metabolism of other substrates like catecholamines. oup.comnih.gov

Table 3: Enzymes Interacting with this compound and Related Catechol Estrogens | Enzyme/Protein | Interaction Type | Function/Effect | Source | | --- | --- | --- | --- | | Cytochrome P450 1B1 (CYP1B1) | Substrate (precursor) | Catalyzes the 4-hydroxylation of parent estrogens (estrone, estradiol) to form 4-hydroxy metabolites. researchgate.netrupahealth.comresearchgate.net | | Catechol-O-methyltransferase (COMT) | Substrate & Inhibitor | Methylates this compound for detoxification; this compound can competitively inhibit COMT activity. rupahealth.commdpi.comoup.com |

Inhibition of Protein Disulfide Isomerase (PDI)

Recent research has identified the metabolic derivative of endogenous estrogen, 4-hydroxyestrone (4-OH-E1), as a potent small-molecule inhibitor of Protein Disulfide Isomerase (PDI). nih.gov PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds, ensuring proper protein folding. researchgate.net

Studies have demonstrated that 4-OH-E1 can directly bind to PDI both in vitro and within intact cells. nih.govum.es This interaction is specific, with computational modeling revealing that 4-OH-E1 forms two hydrogen bonds with the Histidine 256 (His256) residue of PDI, which is critical for its catalytic activity. nih.govresearchgate.net The inhibition of PDI's catalytic function by 4-OH-E1 has significant downstream effects. For instance, it has been shown to markedly reduce the activity of inducible nitric oxide synthase (iNOS) and the subsequent accumulation of nitric oxide (NO). nih.govresearchgate.net This is noteworthy as PDI-mediated catalysis of iNOS dimerization is a key step in NO production. researchgate.netum.es

The inhibition of PDI by 4-OH-E1 has been linked to strong protection against a form of regulated cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation. nih.gov By inhibiting PDI, 4-OH-E1 can prevent chemically induced ferroptotic cell death in an estrogen receptor-independent manner. nih.govresearchgate.net

Table 1: Research Findings on the Inhibition of PDI by 4-Hydroxyestrone (4-OH-E1)

| Research Finding | Description | Reference(s) |

|---|---|---|

| Direct Binding | 4-OH-E1 directly binds to Protein Disulfide Isomerase (PDI) in vitro and in intact cells. | nih.gov, um.es |

| Mechanism of Inhibition | Forms two hydrogen bonds with the His256 residue of PDI, which is essential for its catalytic activity. | nih.gov, researchgate.net |

| Downstream Effects | Markedly reduces inducible nitric oxide synthase (iNOS) activity and nitric oxide (NO) accumulation. | nih.gov, researchgate.net |

| Cellular Outcome | Strongly protects against chemically induced ferroptotic cell death in an estrogen receptor-independent manner. | nih.gov |

Modulation of Catecholamine Biosynthesis and Metabolism

Catechol estrogens, including 4-hydroxyestrogens, play a significant role in modulating the biosynthesis and metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. researchgate.net This interaction is primarily centered on the enzyme Catechol-O-methyltransferase (COMT). nih.govejgo.net

COMT is responsible for the O-methylation of both catechol estrogens and catecholamines, a critical step in their metabolic inactivation. nih.gov 4-hydroxyestrogens act as potent competitive inhibitors of COMT. researchgate.net By competing with catecholamines for the same enzyme, 4-hydroxyestrogens can prevent the inactivation of these neurotransmitters, thereby potentially enhancing their neurophysiological and pharmacological effects. nih.gov

Furthermore, there is evidence to suggest that catechol estrogens may also affect catecholamine biosynthesis by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of all catecholamines. researchgate.netoncotarget.com By modulating these key enzymes, this compound can influence the local concentrations and activities of catecholamines in various tissues, including the central nervous system, heart, and vasculature. nih.gov

Table 2: Modulation of Catecholamine Pathways by 4-Hydroxyestrogens

| Mechanism | Enzyme Affected | Outcome | Reference(s) |

|---|---|---|---|

| Metabolic Inhibition | Catechol-O-methyltransferase (COMT) | Competitive inhibition prevents the breakdown of catecholamines, potentially increasing their bioavailability. | nih.gov, researchgate.net |

| Biosynthetic Inhibition | Tyrosine Hydroxylase | Potential inhibition may affect the rate of catecholamine synthesis. | researchgate.net, oncotarget.com |

Formation of Protein Adducts and Associated Immunogenic Responses

A significant aspect of the molecular activity of 4-hydroxyestrogens is their ability to be oxidized to reactive quinones and semiquinones. researchgate.net These electrophilic intermediates can form covalent bonds with macromolecules, including proteins, leading to the formation of protein adducts. nih.govnih.gov

Research has specifically demonstrated the formation of adducts between 4-hydroxyestradiol (4-OHE2) and human serum albumin (HSA). nih.gov The resulting "estrogenized HSA" (4-OHE2-HSA) exhibits altered structure and function. nih.gov This modification can compromise the interactions of HSA with its binding proteins. nih.gov The formation of these stable protein adducts is believed to play a role in the pathogenesis of certain conditions. nih.gov

Crucially, these protein adducts can be recognized by the immune system as foreign, leading to an immunogenic response. nih.gov Studies have detected high-affinity autoantibodies against 4-OHE2-HSA in patients with breast cancer. nih.gov This suggests that the formation of such adducts can break immune tolerance and trigger an autoimmune-like response. The covalent bonding of estrogen metabolites to amino acid residues such as cysteine, lysine, and histidine is a key step in this process. nih.gov

Table 3: Formation and Consequences of 4-Hydroxyestrogen-Protein Adducts

| Process | Description | Implication | Reference(s) |

|---|---|---|---|

| Adduct Formation | 4-hydroxyestrogens are oxidized to reactive quinones that form covalent adducts with proteins, such as human serum albumin (HSA). | Alters the structure and function of the adducted protein. | nih.gov, nih.gov |

| Immunogenic Response | The 4-hydroxyestrogen-protein adducts are recognized as immunogenic, leading to the production of high-affinity autoantibodies. | May contribute to the pathogenesis of diseases like breast cancer. | nih.gov |

Gene Expression Modulation (e.g., CENPE, TTK, Progesterone (B1679170) Receptor, pS2)

4-hydroxyestrogens can significantly modulate the expression of various genes, some of which are critical for cell cycle control and hormonal response pathways.

Studies have shown that 4-hydroxyestradiol (4-OH-E2) can downregulate the expression of genes involved in the spindle-assembly checkpoint, a crucial mechanism for ensuring genomic stability during cell division. nih.govresearchgate.net Specifically, treatment with 4-OH-E2 has been found to cause a significant downregulation of Centromere Protein E (CENPE) and TTK (also known as Mps1), a dual-specificity protein kinase. nih.gov The expression of CENPE was reduced by at least nine-fold, while TTK was downregulated by approximately four-fold. nih.gov

In addition to cell cycle regulators, 4-hydroxyestrogens also influence the expression of hormone-responsive genes. As catecholestrogens, they can act as agonists of the estrogen receptor (ER). nih.gov For instance, 4-hydroxyestradiol has been shown to induce the transcription of the pS2 gene (also known as TFF1), a well-established estrogen-responsive gene, in breast cancer cells. nih.gov The induction of pS2 mRNA by 4-hydroxyestradiol can reach up to 79% of the level induced by estradiol itself. nih.gov

The expression of the progesterone receptor (PR) is also under the regulatory control of estrogens. pensoft.net Estrogen receptor alpha (ERα), when activated by estrogens, binds to estrogen response elements (EREs) in the PR gene promoter, stimulating its transcription. pensoft.net Therefore, by acting as an ER agonist, this compound can be expected to modulate the expression of the progesterone receptor.

Table 4: Modulation of Gene Expression by 4-Hydroxyestradiol (4-OH-E2)

| Gene | Effect of 4-OH-E2 | Functional Significance of Gene | Reference(s) |

|---|---|---|---|

| CENPE | Downregulation (at least 9-fold) | Key protein in the spindle-assembly checkpoint. | nih.gov |

| TTK | Downregulation (~4-fold) | Critical mitotic checkpoint kinase. | nih.gov |

| pS2 (TFF1) | Upregulation (up to 79% of estradiol induction) | Estrogen-responsive gene, marker of a functional ER pathway. | nih.gov |

| Progesterone Receptor (PR) | Modulation (as an ER agonist) | Key hormone receptor in reproductive tissues and some cancers. | pensoft.net |

Pathways of Oxidative Stress Induction (e.g., IKK-NF-κB cascade)

The metabolic cycling of 4-hydroxyestrogens is a significant source of oxidative stress. pensoft.net The conversion of 4-hydroxyestradiol (4-OHE2) to its semiquinone and then to its quinone form generates reactive oxygen species (ROS). nih.govpensoft.net This production of ROS can lead to cellular damage, including DNA damage and the induction of cell death pathways like apoptosis. pensoft.net

A key signaling pathway activated by this oxidative stress is the IKK-NF-κB cascade. nih.gov The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins called IκB. ROS generated by 4-hydroxyestrogen metabolism can stimulate the IκB kinase (IKK) complex. nih.gov Activated IKK then phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Interestingly, the activation of the NF-κB pathway by 4-OHE2 can be a protective response, as inhibiting NF-κB has been shown to exacerbate 4-OHE2-induced cell death. pensoft.net This highlights the complex, dual role of the NF-κB pathway in the context of oxidative stress.

Table 5: Induction of Oxidative Stress by 4-Hydroxyestradiol (4-OHE2)

| Mechanism | Key Molecules/Pathways Involved | Cellular Consequence | Reference(s) |

|---|---|---|---|

| ROS Generation | Metabolic cycling between 4-hydroxyestradiol, its semiquinone, and quinone forms. | Increased intracellular reactive oxygen species (ROS), leading to potential DNA damage and apoptosis. | pensoft.net, nih.gov |

| NF-κB Activation | ROS-mediated stimulation of the IκB kinase (IKK) complex, leading to the activation of the NF-κB transcription factor. | Activation of inflammatory and cell survival pathways. Can be a protective response against 4-OHE2-induced cytotoxicity. | pensoft.net, nih.gov, |

Analytical Methodologies for 4 Hydroxyestriol Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 4-Hydroxyestriol, providing the necessary separation from a multitude of other estrogen metabolites and endogenous compounds. The choice of technique is often dictated by the specific research question, the required sensitivity, and the nature of the biological sample.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of a wide range of urinary estrogens and their metabolites. unito.it Due to the low volatility of estrogens, a crucial step in GC-MS analysis is derivatization, which converts the analytes into more volatile and thermally stable compounds. mdpi.com A common derivatization process is silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) mixed with ammonium (B1175870) iodide (NH4I) and dithiothreitol (B142953) (DTT), which increases the intensity of the molecular ion and enhances analytical sensitivity. mdpi.com

In one method, after enzymatic hydrolysis to release conjugated estrogens, the sample undergoes extraction and derivatization. nih.gov The trimethylsilyl (B98337) ether derivative of this compound, for instance, exhibits a characteristic fragmentation pattern in the mass spectrum, allowing for its confident identification. nih.gov The use of capillary gas chromatography with various stationary phases aids in the separation of this compound from other isomers. nih.gov

To handle the complexity of biological samples like urine and achieve the required sensitivity, an efficient sample pretreatment is optimized, often through a design of experiment (DoE) procedure. unito.it The subsequent GC separation is programmed to resolve analytes with similar chromatographic properties and potentially interfering ions. unito.it For instance, a temperature program might start at 200°C, ramp up to intermediate temperatures, and finally reach up to 315°C to ensure the elution of all compounds. unito.it Negative Chemical Ionization (NCI) combined with MS/MS can provide the high degree of selectivity needed for analysis in complex biological matrices like urine. scispec.co.th

Table 1: GC-MS/MS Parameters for Estrogen Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Derivatization Reagent | MSTFA/NH4I/dithioerythritol | unito.it |

| Injection Mode | Splitless | unito.it |

| Initial Oven Temperature | 200°C (held for 2 minutes) | unito.it |

| Final Oven Temperature | 315°C (held for 3 minutes) | unito.it |

| Ionization Mode | Negative Chemical Ionization (NCI) | scispec.co.th |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly prominent tool for the quantification of endogenous estrogens and their metabolites in biological fluids. nih.gov This technique offers superior specificity and sensitivity compared to traditional immunoassays, which can lack precision at low concentrations. biorxiv.org LC-MS/MS methods are capable of simultaneously analyzing a comprehensive profile of estrogen metabolites, conjugates, and adducts. oup.com

Sample preparation for LC-MS/MS analysis of total estrogens often involves a straightforward liquid-liquid extraction. thermofisher.com For the analysis of the unbound or "free" fraction, an initial ultracentrifugation step is employed to separate it from protein-bound estrogens. thermofisher.com To further enhance detection, particularly for achieving sub-pg/mL sensitivity, derivatization with reagents like dansyl chloride can be used. thermofisher.com

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. thermofisher.com The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., ammonium acetate (B1210297) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727). oup.comnih.gov This allows for the effective separation of various estrogen compounds before they enter the mass spectrometer for detection and quantification. oup.com The development of these methods has been crucial for studying estrogen metabolism in various clinical research settings. biorxiv.org

Table 2: Representative LC-MS/MS Method Details for Estrogen Metabolite Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography | Capillary HPLC / Reversed-Phase | oup.comthermofisher.com |

| Column | Accucore C18 (50 x 2.1 mm, 2.6 µm) | thermofisher.com |

| Mobile Phase Gradient | Ammonium acetate buffer with acetonitrile/methanol | oup.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govoup.com |

| Sample Preparation | Liquid-Liquid Extraction, Ultracentrifugation (for free fraction) | thermofisher.com |

| Derivatization (optional) | Dansyl Chloride | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a highly selective and sensitive method for the analysis of catechol estrogens, including this compound. springernature.comnih.gov This technique is particularly well-suited for these compounds due to their facile oxidation at an electrode surface. researchgate.net The electrochemical detector operates on the principle of measuring the faradaic current generated by the oxidation or reduction of the analyte at the electrode-solution interface. researchgate.net

The method allows for the simultaneous determination of various estrogen hydroxylation products. capes.gov.br After extraction from biological fluids, which may involve the use of boric acid to complex the catechol estrogens, the sample is injected into the HPLC system. capes.gov.br A multichannel electrochemical detector can be used, with channels set at different potentials to selectively detect and quantify various metabolites, conjugates, and adducts. oup.com For instance, in the analysis of urine from hamsters treated with 4-hydroxyestradiol (B23129), detector channels were set at potentials ranging from 0 mV to 470 mV. oup.com This approach has been successfully applied to separate and determine this compound monoglucuronides and monosulphates. springernature.com

Table 3: HPLC-ED System for Catechol Estrogen Analysis

| Component | Description | Source |

|---|---|---|

| Separation | High-Performance Liquid Chromatography | springernature.comcapes.gov.br |

| Detection | Electrochemical Detector (ED) | springernature.comnih.gov |

| Principle | Measures faradaic current from analyte oxidation at an electrode. | researchgate.net |

| Application | Separation and determination of catechol estrogens and their conjugates. | oup.comspringernature.com |

| Sample Preparation | Extraction, sometimes using boric acid for catechol complexation. | capes.gov.br |

Spectroscopic and Immunochemical Approaches

Beyond chromatography, spectroscopic and immunochemical methods provide valuable tools for studying specific aspects of this compound, particularly its interactions with macromolecules like DNA and proteins.

UV-Visible Spectrophotometry for Adduct Analysis

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used to identify and quantify compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org This method is based on the Beer-Lambert law, which correlates absorbance with the concentration of the absorbing species. libretexts.org

In the context of this compound research, UV-Vis spectrophotometry has been instrumental in the characterization of its DNA adducts. For example, the technique was used to analyze the 4-hydroxyestradiol-N7-guanine (4-OHE2-N7-guanine) adduct. nih.gov By measuring the UV-Vis spectra at various concentrations, researchers were able to determine a molar extinction coefficient of 1,400 ± 104 M⁻¹cm⁻¹ at a wavelength of 291 nm in 50% methanol for this specific adduct. nih.gov This quantitative information is crucial for standardizing assays and quantifying the levels of these adducts in biological samples. The process involves dissolving the purified adduct and measuring its absorbance across a range of wavelengths to identify the maximum absorbance peak (λmax). nih.govresearchgate.net

Immunoassays for Protein Adducts and Autoantibodies

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), are powerful for detecting specific molecules, including protein adducts and the antibodies that may form against them. frontiersin.org Research has shown that 4-hydroxyestradiol (4-OHE2) can form covalent adducts with proteins like human serum albumin (HSA), creating what is known as "estrogenized HSA". frontiersin.org

These 4-OHE2-HSA adducts have been found to be immunogenic, triggering the production of high-affinity autoantibodies in breast cancer patients. frontiersin.orgresearchgate.net Immunoassays, including direct binding and inhibition ELISA, have been developed to detect and quantify these autoantibodies in patient sera. frontiersin.org Studies have demonstrated that breast cancer patients have significantly higher levels of antibodies against 4-OHE2-HSA compared to healthy controls. frontiersin.org This finding suggests that autoantibodies against 4-OHE2-HSA could serve as a potential biomarker for the early detection and prognosis of breast cancer. frontiersin.org The affinity constant for the interaction between the autoantibodies and estrogenized HSA was determined to be 1.31 × 10⁻⁷ M, indicating a strong binding interaction. frontiersin.org

Techniques for Detecting Cellular and Molecular Responses

Assays for DNA Adducts and Conjugates

The formation of DNA adducts by metabolites of this compound is a key area of research. These adducts, representing covalent modifications to DNA, are considered potential initiators of carcinogenesis. bslonline.org Several analytical methods are employed to detect and quantify these adducts as well as their related conjugates.

High-performance liquid chromatography (HPLC) coupled with electrochemical detection is a primary technique used to analyze depurinating adducts, such as 4-OHE₂(α,β)-N7Gua and 4-OHE₂(α,β)-N3Ade, which are formed from the reaction of 4-hydroxyestradiol (a related catechol estrogen) with DNA. oup.com This method is also used to identify and quantify glutathione (B108866) (GSH), cysteine (Cys), and N-acetylcysteine (NAcCys) conjugates of 4-hydroxyestrogens. oup.com For confirmation, tandem mass spectrometry (LC/MS/MS) is often utilized, providing high sensitivity and specificity. oup.comnih.gov

In studies involving animal models, such as Syrian golden hamsters treated with 4-hydroxyestradiol, these techniques have been successfully applied to detect DNA adducts and conjugates in kidney tissue and urine. oup.comoup.com For instance, after intraperitoneal injection of 4-hydroxyestradiol in hamsters, GSH, Cys, and NAcCys conjugates were identified in the picomole range using HPLC with electrochemical detection, with their identities confirmed by HPLC/tandem mass spectrometry. oup.com Furthermore, evidence for 4-OHE-1-N7Gua depurinating adducts has been obtained through mass spectrometry. oup.com

Another sensitive technique for detecting stable DNA adducts is the ³²P-postlabeling method. oup.comoup.com This method has been used to determine stable adducts formed from the reaction of estradiol-3,4-quinone (B1197220) (derived from 4-hydroxyestradiol) with DNA. oup.com

Immunoassays, such as direct binding ELISA and inhibition ELISA, have also been developed to detect autoantibodies against proteins modified by 4-hydroxyestradiol, like 4-OHE₂-HSA (human serum albumin). frontiersin.org These assays help in understanding the immunogenic potential of such modified proteins in biological systems. frontiersin.org

Table 1: Analytical Techniques for DNA Adducts and Conjugates of 4-Hydroxyestrogens

| Analytical Technique | Analytes Detected | Key Findings |

| HPLC with Electrochemical Detection | Depurinating DNA adducts (e.g., 4-OHE₂-1-N7Gua, 4-OHE₂-1-N3Ade), GSH, Cys, and NAcCys conjugates. oup.comoup.com | Enables quantification of adducts and conjugates in biological samples. oup.com |

| HPLC/Tandem Mass Spectrometry (LC/MS/MS) | Confirms the identity of DNA adducts and conjugates. oup.comnih.gov | Provides high specificity and sensitivity for structural elucidation. oup.comoup.com |

| ³²P-Postlabeling | Stable DNA adducts. oup.comoup.com | A highly sensitive method for detecting low levels of DNA damage. oup.com |

| Immunoassays (ELISA) | Autoantibodies against 4-OHE₂-modified proteins. frontiersin.org | Demonstrates the immunogenic potential of estrogen-modified proteins. frontiersin.org |

Quantification of Reactive Oxygen Species

The metabolic activation of this compound can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. nih.gov Several methods are available to quantify intracellular ROS levels.

A common method involves the use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). plos.orgnews-medical.net This cell-permeable dye is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). news-medical.net The fluorescence intensity, which can be measured using a plate reader or visualized by confocal microscopy, is proportional to the amount of ROS produced. plos.org Studies have shown that 4-hydroxyestradiol (4-OH-E₂) can significantly increase intracellular ROS in human mammary epithelial cells (MCF-10A). nih.govplos.org

Other probes used for ROS detection include dihydroethidium (B1670597) (DHE), which is relatively specific for superoxide (B77818) anions, and dihydrorhodamine (DHR) for detecting peroxynitrite. mdpi.comresearchgate.net The choice of probe depends on the specific ROS being investigated.

The quantification of specific products of oxidative damage also serves as an indirect measure of ROS. For example, the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage, can be measured to assess the impact of ROS generated by compounds like 4-hydroxyestradiol. bslonline.orgnih.gov

Table 2: Methods for Quantifying Reactive Oxygen Species

| Method | Principle | Application in this compound Research |

| H₂DCFDA Assay | Oxidation of non-fluorescent H₂DCFDA to fluorescent DCF by ROS. news-medical.net | Used to measure the overall intracellular ROS levels induced by 4-hydroxyestradiol. plos.org |

| Dihydroethidium (DHE) Assay | Specific oxidation by superoxide anions to a fluorescent product. researchgate.net | Can be used to specifically quantify superoxide production. |

| Measurement of 8-oxo-dG | Quantification of an oxidized DNA base, a marker of oxidative DNA damage. nih.gov | Indicates the extent of DNA damage caused by ROS from this compound metabolism. bslonline.org |

Gene and Protein Expression Analysis (e.g., Microarray, qRT-PCR, Western Blotting)

To understand the molecular mechanisms underlying the biological effects of this compound, researchers analyze its impact on gene and protein expression.

Microarray analysis provides a high-throughput method to study the expression of thousands of genes simultaneously. haowulab.orgcd-genomics.com This technique has been used to identify genes that are differentially regulated by 4-hydroxyestradiol compared to its parent compound, estradiol (B170435). nih.gov For example, microarray studies have revealed that 4-hydroxyestradiol can alter the expression of genes involved in the spindle-assembly checkpoint, such as CENPE and TTK. nih.gov The process typically involves extracting RNA from treated and control cells, converting it to labeled cDNA, and hybridizing it to a microarray chip containing probes for numerous genes. researchgate.net

Quantitative real-time PCR (qRT-PCR) is used to validate the findings from microarray analyses and to quantify the expression of specific genes of interest with high accuracy and sensitivity. This technique measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and then amplifying it in a PCR reaction that is monitored in real time.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method can be used to assess how this compound affects the levels of key proteins involved in cellular signaling pathways. For instance, Western blotting has been used to show that 4-hydroxyestradiol treatment can lead to increased phosphorylation of AKT, a key protein in a cell survival pathway. plos.org

Table 3: Techniques for Gene and Protein Expression Analysis

| Technique | Purpose | Example Application in this compound Research |

| Microarray | Global analysis of gene expression changes. haowulab.org | Identification of genes (e.g., CENPE, TTK) differentially regulated by 4-hydroxyestradiol. nih.gov |

| qRT-PCR | Quantification of specific mRNA transcripts. | Validation of microarray data and detailed analysis of key gene expression changes. |

| Western Blotting | Detection and quantification of specific proteins. | Analysis of changes in protein levels and post-translational modifications (e.g., phosphorylation of AKT) in response to this compound. plos.org |

Computational and In Silico Modeling for Interaction Studies

Computational and in silico modeling techniques are powerful tools for predicting and understanding the interactions of this compound with biological macromolecules. researchgate.net These methods complement experimental approaches by providing insights into binding modes and affinities.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.id This has been employed to study the binding of 4-hydroxyestradiol and its metabolites to various proteins. For example, docking studies have been used to investigate the interaction of 4-hydroxyestrone (B23518) (a related metabolite) with protein disulfide isomerase (PDI), revealing the formation of hydrogen bonds that are crucial for its inhibitory activity. researchgate.netacs.orgacs.org Similarly, molecular docking has been used to characterize the binding interactions of various estrogen derivatives, including 4-hydroxyestradiol, with estrogen receptor subtypes α and β. plos.org These studies can reveal subtle differences in binding modes that contribute to varying binding affinities. plos.org

In silico kinetic-genomic models have been developed to simulate the metabolic pathways of estrogens. aacrjournals.org These models can incorporate data on enzyme kinetics and genetic variants to predict the production of metabolites like this compound and its subsequent reactive quinones. aacrjournals.org Such models can help in assessing how genetic predispositions might influence an individual's risk associated with estrogen metabolism. aacrjournals.org

These computational approaches are valuable for generating hypotheses that can then be tested experimentally, guiding further research into the biological activities of this compound.

Genetic and Environmental Modulators of 4 Hydroxyestriol Metabolism and Activity

Genetic Polymorphisms in Key Metabolizing Enzymes

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding key metabolizing enzymes can alter their efficacy. This can lead to inter-individual differences in the levels of estrogen metabolites, including 4-hydroxyestriol.

The cytochrome P450 1B1 (CYP1B1) enzyme is instrumental in the 4-hydroxylation of estrogens, converting estradiol (B170435) (E2) and estrone (B1671321) (E1) into their respective 4-hydroxy metabolites, 4-hydroxyestradiol (B23129) (4-OH-E2) and 4-hydroxyestrone (B23518) (4-OH-E1). mdpi.commygenefood.com These 4-hydroxyestrogens are precursors to this compound. The gene encoding CYP1B1 is located on chromosome 2p21–p22 and is known to be polymorphic. mdpi.comwaocp.org

Certain polymorphisms in the CYP1B1 gene can lead to an enzyme with altered, often increased, catalytic activity. mygenefood.comresearchgate.net One of the most studied CYP1B1 polymorphisms is the Leu432Val (rs1056836) variant, which results in an amino acid substitution from leucine (B10760876) to valine at position 432. mdpi.com Research has shown that the Val432 allele is associated with a 2- to 4-fold increase in the 4-hydroxylase activity of the CYP1B1 enzyme compared to the wild-type Leu432 allele. mdpi.commdpi.comresearchgate.net This enhanced activity can lead to a higher production of 4-hydroxyestrogens. mdpi.commdpi.com

Another notable polymorphism is Ala119Ser (rs1056827), which has also been linked to increased enzymatic activity. researchgate.netnih.gov Individuals carrying these "fast-metabolizing" alleles may have a higher rate of conversion of parent estrogens to 4-hydroxy metabolites, which could subsequently influence the levels of this compound. mdpi.com

| CYP1B1 Gene Variant | Effect on Enzyme Activity | Impact on 4-Hydroxyestrogen Production |

| Leu432Val (rs1056836) | Valine allele leads to 2-4 times higher activity. mdpi.commdpi.comresearchgate.net | Increased formation of 4-hydroxyestradiol and 4-hydroxyestrone. mdpi.commdpi.com |

| Ala119Ser (rs1056827) | Associated with increased catalytic activity. researchgate.netnih.gov | Potentially higher production of 4-hydroxy metabolites. nih.gov |

| Arg48Gly (rs10012) | May alter estrogen metabolism in conjunction with other SNPs. mygenefood.com | Varied impact on 4-hydroxyestrogen levels. mygenefood.com |

| Asn453Ser (rs1800440) | Variants show higher catalytic efficiencies than wild-type. researchgate.net | Increased formation of 4-hydroxyestradiol. researchgate.net |

This table summarizes the impact of common CYP1B1 gene variants on enzyme activity and the production of 4-hydroxyestrogens, the precursors to this compound.

Catechol-O-methyltransferase (COMT) is a crucial phase II detoxification enzyme that inactivates catechol estrogens, such as 4-hydroxyestradiol and 4-hydroxyestrone, through methylation. brieflands.comaacrjournals.org This process converts them into less reactive and more easily excretable methoxyestrogens, like 4-methoxyestradiol (B23171) (4-MeOE2). rupahealth.com The efficiency of this methylation process is influenced by genetic polymorphisms in the COMT gene. brieflands.com

A well-characterized SNP in the COMT gene is Val158Met (rs4680), which results in a valine to methionine substitution at codon 158. brieflands.commedlineplus.gov This single amino acid change significantly impacts the enzyme's thermal stability and activity. medlineplus.gov Individuals with the Met/Met genotype have COMT enzyme activity that is approximately 40% lower than those with the Val/Val genotype. geneticlifehacks.com The Val/Met heterozygotes exhibit intermediate enzyme activity. geneticlifehacks.com

A reduced COMT activity, as seen in individuals with the Met allele, can lead to a decreased capacity to methylate and thereby inactivate 4-hydroxyestrogens. jtgga.org This may result in the accumulation of these catechol estrogens, potentially increasing their biological effects before they are further metabolized to this compound or other compounds. brieflands.com

| COMT Gene Variant (rs4680) | Genotype | Enzyme Activity | Impact on Methylation of 4-Hydroxyestrogens |

| Val158Met | Val/Val (GG) | High | Efficient methylation and inactivation. geneticlifehacks.com |

| Val158Met | Val/Met (AG) | Intermediate | Moderate methylation capacity. geneticlifehacks.com |

| Val158Met | Met/Met (AA) | Low | Reduced methylation, potential for catechol estrogen accumulation. geneticlifehacks.com |

This table illustrates the relationship between the COMT Val158Met polymorphism, enzyme activity, and the capacity for methylating 4-hydroxyestrogens.

CYP1B1 Gene Variants and Their Impact on Activity

Influence of Diet and Lifestyle Factors on Metabolic Pathways

Beyond genetics, various environmental and lifestyle factors, particularly diet, can modulate the enzymatic pathways involved in the metabolism of estrogens, including the formation and activity of this compound.

Dietary components can influence the expression and activity of both phase I (e.g., CYP enzymes) and phase II (e.g., COMT) metabolizing enzymes. For instance, cruciferous vegetables such as broccoli, cauliflower, and Brussels sprouts contain compounds like indole-3-carbinol. rupahealth.com Indole-3-carbinol has been shown to modulate estrogen metabolism, often favoring the 2-hydroxylation pathway over the 4-hydroxylation pathway, which could potentially lead to lower levels of 4-hydroxyestrogens. rupahealth.com

Soy isoflavones, found in soy products, may also influence estrogen metabolism. Some studies suggest that dietary soy can affect the levels of certain estrogen metabolites. aacrjournals.orgoup.com

| Dietary/Lifestyle Factor | Potential Influence on Estrogen Metabolic Pathways |

| Cruciferous Vegetables | Contain indole-3-carbinol, which may shift metabolism towards the 2-hydroxylation pathway, potentially reducing the formation of 4-hydroxyestrogens. rupahealth.com |

| Dietary Fiber | Can bind to estrogens in the digestive tract, aiding in their excretion. rupahealth.com |

| Soy Isoflavones | May alter the levels of estrogen metabolites. aacrjournals.orgoup.com |

| Regular Exercise | Improves overall metabolism and can help in maintaining a healthy body weight, which influences estrogen production and metabolism. rupahealth.cominternalhealingandwellnessmd.com |

| Body Weight Management | Reducing excess body fat can decrease the production and storage of estrogens, thereby affecting their metabolic pathways. internalhealingandwellnessmd.com |

This table outlines the influence of selected dietary and lifestyle factors on the metabolic pathways of estrogens, which can in turn affect the levels of this compound.

Comparative Academic Studies of 4 Hydroxyestriol with Other Estrogen Metabolites

Distinctions from 2-Hydroxyestrogens in Biological Activity and DNA Adduct Formation

The metabolic pathways of estrogens yield various hydroxylated metabolites, with the C-2 and C-4 hydroxylation pathways being of significant biological interest. The resulting catechol estrogens, 2-hydroxyestrogens (2-OHEs) and 4-hydroxyestrogens (4-OHEs), exhibit markedly different biological activities and carcinogenic potentials. While 2-hydroxylation is a major metabolic pathway in the liver, 4-hydroxylation is a more dominant pathway in several extrahepatic tissues, including the breast and uterus. oup.com

Biological Activity:

4-hydroxyestrogens, including 4-hydroxyestradiol (B23129) (4-OHE2), are considered more potent and potentially carcinogenic compared to their 2-hydroxy counterparts. bslonline.org 4-OHEs can possess estrogenic activity that is even greater than that of the parent hormone, estradiol (B170435). ejgo.net In contrast, 2-hydroxyestrogens are generally considered to have weak estrogenic activity and may even exhibit anti-proliferative and anti-angiogenic effects. oup.comresearchgate.net In fact, some research suggests that 2-hydroxyestradiol (B1664083) may be anti-carcinogenic. physiology.org The ratio of 2-hydroxyestrogens to 4-hydroxyestrogens is often considered a biomarker for breast cancer risk, with a lower ratio indicating a higher risk. ejgo.net

DNA Adduct Formation:

A critical distinction between 4-hydroxyestrogens and 2-hydroxyestrogens lies in their capacity to form DNA adducts, which are products of the covalent bonding of a chemical to DNA. The oxidation of catechol estrogens can lead to the formation of quinones, which are highly reactive electrophilic molecules.

4-Hydroxyestrogen-derived quinones , such as estradiol-3,4-quinones, react with DNA to form unstable, depurinating adducts. taylorandfrancis.comresearchgate.net These adducts can be released from the DNA backbone, creating apurinic sites that are highly mutagenic and can lead to genomic instability if not properly repaired. researchgate.netoup.com This process is considered a key mechanism in the initiation of estrogen-induced cancers. oup.com

2-Hydroxyestrogen-derived quinones , on the other hand, tend to form more stable DNA adducts that are less harmful. researchgate.net These stable adducts remain in the DNA until they are removed by repair mechanisms and are not as prone to generating mutagenic apurinic sites. researchgate.net

The formation of these depurinating adducts by 4-hydroxyestrogens is a significant factor contributing to their genotoxic and carcinogenic properties, a characteristic not shared to the same extent by 2-hydroxyestrogens. researchgate.netoup.com

Table 1: Comparison of 2-Hydroxyestrogens and 4-Hydroxyestrogens

| Feature | 2-Hydroxyestrogens (e.g., 2-Hydroxyestradiol) | 4-Hydroxyestrogens (e.g., 4-Hydroxyestradiol) |

|---|---|---|

| Biological Activity | Weakly estrogenic, potentially anti-proliferative and anti-angiogenic. oup.comresearchgate.net | Potent estrogenic activity, sometimes exceeding that of estradiol. ejgo.net |

| Carcinogenic Potential | Generally considered non-carcinogenic or even anti-carcinogenic. oup.comphysiology.org | Considered carcinogenic, particularly in hormone-sensitive tissues. bslonline.org |

| DNA Adduct Type | Form stable, less harmful DNA adducts. researchgate.net | Form unstable, depurinating DNA adducts that lead to mutagenic apurinic sites. taylorandfrancis.comresearchgate.net |

| Primary Site of Formation | Major pathway in the liver. oup.com | Dominant pathway in extrahepatic tissues like the breast and uterus. oup.com |

Differential Rates of Enzymatic Methylation and Detoxification

The detoxification of catechol estrogens is a crucial process that mitigates their potentially harmful effects. A key detoxification pathway is O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). oup.com This process converts the reactive hydroxyl groups of catechol estrogens into less reactive methoxy (B1213986) groups, forming methoxyestrogens. aacrjournals.org

Research has demonstrated a significant difference in the rate at which COMT methylates 2-hydroxyestrogens and 4-hydroxyestrogens. 2-hydroxyestradiol is methylated by COMT at a much faster rate than 4-hydroxyestradiol. bslonline.orgjbr-pub.org.cn This rapid methylation of 2-hydroxyestrogens leads to their efficient clearance and is a primary reason for their lack of carcinogenicity. bslonline.org

Besides methylation, another detoxification pathway involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione-S-transferases (GSTs). aacrjournals.org This process also serves to neutralize the reactive estrogen quinones. aacrjournals.org

Table 2: Detoxification of Catechol Estrogens

| Metabolite | Primary Detoxification Enzyme | Rate of Methylation | Implication |

|---|---|---|---|

| 2-Hydroxyestrogens | Catechol-O-methyltransferase (COMT) | Fast bslonline.orgjbr-pub.org.cn | Efficient clearance, reduced carcinogenic potential. bslonline.org |

| 4-Hydroxyestrogens | Catechol-O-methyltransferase (COMT) | Slow bslonline.orgjbr-pub.org.cn | Increased persistence, higher probability of forming DNA-damaging quinones. rupahealth.com |

Epimeric Comparisons and Differential Biological Effects (e.g., 4-hydroxyestradiol-17β vs. 4-hydroxyestradiol-17α)

The stereochemistry of estrogen metabolites, specifically the orientation of the hydroxyl group at the C-17 position, plays a significant role in their biological activity. This is evident in the comparison of the epimers 4-hydroxyestradiol-17β and 4-hydroxyestradiol-17α.

A study involving the continuous subcutaneous infusion of these two epimers into ovariectomized adult rats revealed marked differences in their effects. nih.gov

4-hydroxyestradiol-17β demonstrated significant biological activity. At the doses tested, it altered both body and uterus weight and had notable effects on luteinizing hormone (LH) serum levels, showing both negative and positive feedback effects. nih.gov

4-hydroxyestradiol-17α , in stark contrast, exhibited no discernible effects on the same parameters, even at the higher dose. nih.gov

Interestingly, the serum levels of both epimers were nearly identical when administered at the same dose, indicating that the difference in biological effect was not due to variations in their bioavailability. nih.gov Furthermore, both epimers have a similar affinity for catechol-O-methyltransferase (COMT), suggesting that their differential effects on LH release are not primarily due to differences in their inactivation by this enzyme. nih.gov

This epimeric distinction highlights the high degree of specificity of estrogen receptors and biological systems. While 17β-estradiol is the most potent endogenous estrogen, its 17α-epimer is considerably weaker. wikipedia.org This principle extends to their hydroxylated metabolites, where the 17β-configuration of 4-hydroxyestradiol is biologically active, while the 17α-epimer is largely inactive in the central and peripheral systems examined. nih.gov

Table 3: Biological Effects of 4-Hydroxyestradiol Epimers in Ovariectomized Rats

| Compound | Effect on Body and Uterus Weight | Effect on LH Serum Levels |

|---|---|---|

| 4-hydroxyestradiol-17β | Significant alteration nih.gov | Significant alteration (negative and positive effects) nih.gov |

| 4-hydroxyestradiol-17α | No effect nih.gov | No effect nih.gov |

常见问题

Q. What are the established methodologies for quantifying 4-Hydroxyestriol in biological samples?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Calibration curves should be validated using isotopically labeled internal standards (e.g., deuterated this compound) to account for matrix effects .

- Sample Preparation : Include solid-phase extraction (SPE) to isolate this compound from plasma or urine, followed by derivatization to enhance ionization efficiency in mass spectrometry .

- Quality Control : Implement triplicate measurements and spike-recovery experiments to ensure accuracy (target: 85–115% recovery) and precision (CV < 15%) .

Q. What metabolic pathways and enzymes are involved in this compound biosynthesis and degradation?

Methodological Answer:

- Biosynthesis : this compound is primarily formed via hydroxylation of estriol by cytochrome P450 enzymes (e.g., CYP3A4/5). Use in vitro microsomal assays with NADPH cofactors to confirm enzymatic activity .

- Degradation Pathways : Investigate sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) using recombinant enzyme systems. Monitor metabolite formation via radiometric assays or LC-MS .

- Kinetic Analysis : Calculate Michaelis-Menten parameters (Km, Vmax) to compare substrate specificity across isoforms .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structural studies?

Methodological Answer:

- Synthetic Protocols : Follow peer-reviewed procedures for regioselective hydroxylation, e.g., using Sharpless epoxidation or enzymatic catalysis. Document reaction conditions (temperature, solvent, catalyst loading) in detail .

- Characterization : Validate purity via NMR (¹H, ¹³C) and high-resolution MS. Report melting points and optical rotation for stereoisomers .

- Data Sharing : Deposit synthetic protocols in open-access repositories (e.g., protocols.io ) with step-by-step videos or diagrams .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

- Data Contradiction Analysis :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dose ranges, cell lines, and assay endpoints (e.g., ERα vs. ERβ activation) .

- Experimental Replication : Repeat key experiments under standardized conditions (e.g., uniform cell culture media, passage numbers) to isolate confounding factors .

- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability and identify outliers .

- Mechanistic Studies : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., estrogen receptors) and validate specificity .

Q. What experimental design considerations are critical for optimizing in vivo versus in vitro models of this compound activity?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

- Select species with comparable estrogen metabolism (e.g., non-human primates over rodents). Justify sample size via power analysis (α = 0.05, β = 0.2) .

- Measure tissue-specific pharmacokinetics using radiolabeled this compound and PET imaging .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use .

Q. How can novel computational approaches enhance the study of this compound’s interactions with nuclear receptors?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Docking Studies : Use AutoDock Vina to predict binding affinities to estrogen receptor isoforms. Validate with free-energy perturbation (FEP) calculations .

- Ensemble Modeling : Run multi-microsecond MD simulations to capture conformational changes in receptor-ligand complexes .

- Machine Learning : Train models on PubChem bioassay data to predict off-target effects (e.g., binding to androgen receptors) .